molecular formula C8H11N B032198 2-Phenylethyl-D9-amine CAS No. 342611-05-6

2-Phenylethyl-D9-amine

Cat. No.: B032198
CAS No.: 342611-05-6
M. Wt: 130.23 g/mol
InChI Key: BHHGXPLMPWCGHP-NVLGFDPUSA-N
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Description

2-Phenylethyl-D9-amine is an organic compound with the molecular formula C8H10D9N. It is a deuterated form of phenethylamine, where nine hydrogen atoms are replaced by deuterium. This compound is notable for its applications in various scientific fields, including medicinal chemistry and environmental testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Phenylethyl-D9-amine typically involves the reaction of phenethylamine with a deuterating agent such as sodium deuteride in a suitable solvent. This process introduces deuterium isotopes into the molecule, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced deuterating agents and solvents is common in industrial settings to achieve efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl-D9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenylethyl-D9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl-D9-amine involves its interaction with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). These interactions regulate monoamine neurotransmission and modulate the activity of phosphatidylinositol 3-kinase, promoting the release of calcium ions from intracellular stores .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-NVLGFDPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312092
Record name Benzene-d5-ethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-05-6
Record name Benzene-d5-ethan-d4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342611-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5-ethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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